M62812
Overview
Description
M62812 is a chemical compound known for its role as a toll-like receptor 4 signaling inhibitor. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of inflammatory and immune responses. This compound has shown promise in inhibiting endothelial and leukocyte activation, making it a valuable tool in the research of conditions such as sepsis and septic shock .
Preparation Methods
The synthesis of M62812 involves several key steps The compound is typically prepared through a series of organic reactions, starting with the appropriate benzisothiazole derivativeIndustrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
M62812 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
M62812 has a wide range of scientific research applications:
Chemistry: Used as a tool to study toll-like receptor 4 signaling pathways.
Biology: Investigated for its effects on endothelial and leukocyte activation.
Medicine: Explored for its potential in treating sepsis and septic shock by inhibiting inflammatory responses.
Industry: Utilized in the development of new therapeutic agents targeting toll-like receptor 4 signaling .
Mechanism of Action
M62812 exerts its effects by selectively inhibiting toll-like receptor 4 signaling. This inhibition prevents the activation of downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response .
Comparison with Similar Compounds
M62812 is unique in its high selectivity and potency as a toll-like receptor 4 signaling inhibitor. Similar compounds include:
Resatorvid: Another toll-like receptor 4 inhibitor with similar applications in inflammatory research.
VGX-1027: Known for its anti-inflammatory properties and use in autoimmune disease research.
TLR4-IN-C34: A compound with comparable inhibitory effects on toll-like receptor 4 signaling .
This compound stands out due to its specific molecular structure, which provides a unique binding affinity and inhibitory profile compared to other compounds in its class.
Properties
IUPAC Name |
6-(2-aminophenoxy)-1,2-benzothiazol-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.2ClH/c14-10-3-1-2-4-11(10)17-8-5-6-9-12(7-8)18-16-13(9)15;;/h1-7H,14H2,(H2,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKPLISDFNJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613263-00-6 | |
Record name | M-62812 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613263006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-62812 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MSZ2934C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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